2-Bromo-4-methoxyaniline hydrochloride

Beschreibung

2-Bromo-4-methoxyaniline hydrochloride (CAS: 1774893-42-3) is a halogenated aromatic amine with the molecular formula C₇H₇BrClNO. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds such as indoles and carbolines . The compound is synthesized via bromination of p-methoxyaniline in ionic liquids, achieving high yields (98.2%) and purity (99.5%) under optimized conditions . Its structural features include a methoxy group at the para position and a bromine substituent at the ortho position relative to the amine group, making it a versatile building block for drug discovery and fine chemical manufacturing .

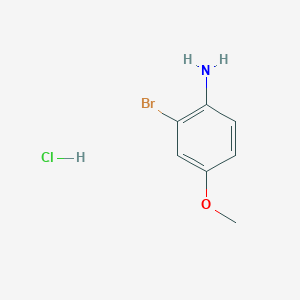

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQGCYSNWCTMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyaniline hydrochloride typically involves the bromination of 4-methoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles under controlled conditions. Key examples include:

Iodination via Sandmeyer Reaction

In a two-step process:

-

Diazotization of 2-bromo-4-methoxyaniline with NaNO₂/HCl at 0–5°C yields a diazonium salt intermediate.

-

Subsequent treatment with KI replaces the diazo group with iodine, producing 2-iodo-4-methoxyaniline with 92% yield .

| Reaction Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | – | |

| Iodination | KI, 20°C | 2-Iodo-4-methoxyaniline | 92% |

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids generates biaryl derivatives. For example:

Buchwald-Hartwig Amination

Coupling with amines forms C–N bonds:

Oxidation

-

Treatment with KMnO₄ or CrO₃ oxidizes the methoxy group to a carbonyl, forming 2-bromo-4-hydroxybenzaldehyde .

Reduction

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 2-Bromo-4-hydroxybenzaldehyde | Moderate | |

| Reduction | H₂, Pd-C, ethanol | 4-Methoxyaniline | High |

Electrophilic Substitution

The electron-rich aromatic ring facilitates electrophilic attacks:

Nitration

Sulfonation

| Reaction | Reagents | Positional Selectivity | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to methoxy | 5-Nitro derivative | |

| Sulfonation | Fuming H₂SO₄ | Ortho to bromine | 6-Sulfonic acid derivative |

Methoxy Deprotection

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 2-Bromo-4-hydroxyaniline | 85% |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Chemical Structure and Characteristics:

- Molecular Formula: CHBrClN\O

- Molecular Weight: 215.50 g/mol

- Physical Form: Typically appears as a white to off-white crystalline solid.

2-Bromo-4-methoxyaniline hydrochloride is known for its ability to interact with enzymes and proteins, making it a valuable substrate in biochemical reactions. It has been employed in the synthesis of various inhibitors, including anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors, which are crucial for cancer research and treatment .

Synthetic Routes

The synthesis of this compound generally involves the bromination of 4-methoxyaniline. The key steps include:

-

Bromination Reaction:

- Bromine or N-bromosuccinimide (NBS) is used as the brominating agent.

- The reaction typically occurs in solvents like acetic acid or chloroform under controlled temperatures to optimize yield.

-

Purification:

- The product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications .

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its electrophilic properties allow it to participate in nucleophilic substitution reactions, enabling the formation of various substituted anilines .

Pharmaceutical Development

This compound plays a role as an intermediate in synthesizing pharmaceutical agents. For instance, it has been utilized in developing kinase inhibitors that target specific cancer pathways, thus contributing to cancer therapeutics .

Biochemical Assays

In biological studies, this compound has been used as a probe to investigate enzyme inhibition mechanisms and cellular signaling pathways. Its ability to modulate cellular processes makes it a useful reagent in cell culture experiments .

Dyes and Pigments Production

In industrial applications, this compound is also used in producing dyes and pigments due to its stable chemical structure and reactivity .

Case Studies

Several studies highlight the applications of this compound:

- Antitubercular Activity: Research has shown that derivatives of bromophenol compounds exhibit significant antitubercular effects, indicating potential therapeutic uses for compounds related to this compound .

- Kinase Inhibitors Development: A study focused on synthesizing new kinase inhibitors demonstrated the utility of this compound in developing drugs that could inhibit specific cancer-related kinases .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound belongs to a class of halogenated methoxyaniline derivatives. Key structural analogs include:

Key Observations :

- Positional Isomerism : The ortho-bromo substitution in 2-bromo-4-methoxyaniline HCl enhances its reactivity in electrophilic aromatic substitution compared to meta-bromo analogs (e.g., 3-bromo-4-methoxyaniline HCl) .

- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity vs. chlorine (as in 4-chloro-2-methoxyaniline HCl) influence electronic properties and solubility .

- Alkyl vs. Alkoxy Groups : Replacing the methoxy group with ethyl (as in 2-bromo-4-ethylaniline HCl) reduces polarity, altering solubility and bioavailability .

Physicochemical Properties

Biologische Aktivität

2-Bromo-4-methoxyaniline hydrochloride is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : CHBrClN\O

- Molecular Weight : 215.50 g/mol

- CAS Number : 10899671

This compound primarily functions as a precursor in various synthetic pathways, particularly in the development of pharmaceuticals. Its biological activity is largely attributed to its ability to undergo electrophilic aromatic substitution, which enhances its reactivity towards various targets in biological systems.

Target Interactions

The compound interacts with cellular proteins and enzymes, potentially influencing cellular processes through the formation of reactive intermediates. These intermediates can bind to macromolecules, leading to cytotoxic and genotoxic effects. Notably, the compound has been studied for its role in synthesizing iminophosphoranes, which are important in medicinal chemistry .

Antifungal Activity

A study highlighted the antifungal properties of related compounds derived from similar aromatic amines. Although direct studies on this compound are sparse, compounds with similar structures have shown effectiveness against Candida species. For instance, derivatives exhibited significant growth inhibition at low concentrations (0.25 to 16 μg/mL), suggesting a potential for developing antifungal agents from this chemical class .

Metabolic Pathways

Research utilizing rat liver microsomes has demonstrated that 2-Bromo-4-methoxyaniline undergoes several metabolic transformations. Key pathways include:

- Side-chain C-hydroxylation : Producing benzyl alcohols and benzaldehydes.

- N-hydroxylation : Leading to hydroxylamines and nitroso derivatives.

These metabolic processes indicate that the compound's biological activity may vary based on its metabolic fate within different biological systems .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity and purity of 2-bromo-4-methoxyaniline hydrochloride during synthesis?

- Methodological Answer :

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are critical for molecular confirmation. For example, the molecular weight (238.51 g/mol) should align with MS data .

- High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment (>95% purity thresholds). Impurities often arise from incomplete bromination or methoxylation steps, which can be quantified using calibration curves .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- A cost-effective method involves bromination of a mixture of o- and p-anisidine derivatives under controlled temperatures (0–5°C). This yields a mixture of isomers, which is then deaminated using NaNO₂/HCl and Cu powder to isolate the target compound with ~70% yield .

- Critical Step : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to avoid over-bromination, which generates side products like 2-methoxy-6-bromoaniline .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use impervious gloves (nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of hydrochloride vapors.

- Store in a locked, dry environment at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Batch Analysis : Compare impurity profiles (via HPLC-MS) across small- and large-scale reactions. For instance, incomplete deamination at scale may require extended reaction times or higher Cu catalyst loading .

- Kinetic Modeling : Use Arrhenius plots to optimize temperature for bromination, as excessive heat (>10°C) favors 2-methoxy-4-bromoaniline over the target isomer .

Q. What advanced techniques are used to analyze crystalline structure and stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve dihedral angles between the methoxy group and aromatic ring (e.g., 14.9° deviation observed in nitro derivatives, suggesting steric effects in related compounds) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>250°C) to inform storage conditions and compatibility with high-temperature reactions .

Q. How can byproducts from bromination reactions be repurposed or minimized?

- Methodological Answer :

- Chromatographic Separation : Use preparative HPLC with a C18 column to isolate byproducts (e.g., 2-methoxy-6-bromoaniline) for structural characterization .

- Regioselective Catalysis : Explore Pd-catalyzed directed bromination to enhance selectivity for the 4-position, reducing side-product formation .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.